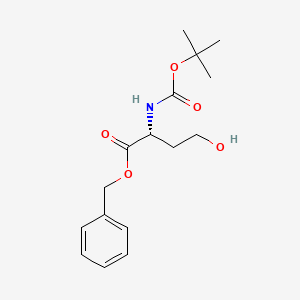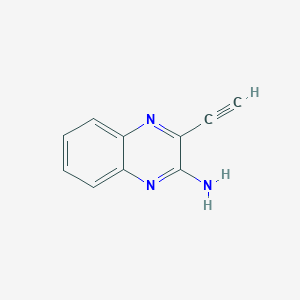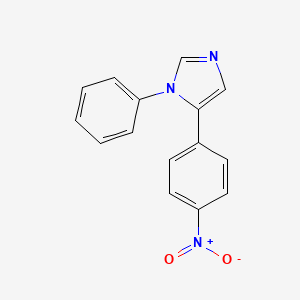
Boc-D-Homoser-Obzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Homoser-Obzl is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which are used to protect functional groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Homoser-Obzl typically involves the protection of the amino group of D-homoserine with a Boc group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl alcohol in the presence of a catalyst for esterification . The reactions are usually carried out under mild conditions to prevent the decomposition of the protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-Homoser-Obzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Hydrolysis of the benzyl ester group to yield the corresponding carboxylic acid.
Substitution Reactions: Nucleophilic substitution reactions involving the amino group after deprotection.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide or other basic conditions.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed
Deprotected Amino Acid: After removal of the Boc group.
Carboxylic Acid: After hydrolysis of the benzyl ester group.
Substituted Amino Acid Derivatives: After nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Boc-D-Homoser-Obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Boc-D-Homoser-Obzl involves the protection of functional groups during chemical reactions. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group . These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Boc-D-Homoser-Obzl is unique due to the presence of the D-homoserine backbone, which provides distinct stereochemistry compared to other similar compounds. This unique structure allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of peptides and other biologically active molecules .
Eigenschaften
Molekularformel |
C16H23NO5 |
|---|---|
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
InChI-Schlüssel |
YQTGYJUMDNISEP-CYBMUJFWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate](/img/structure/B1642205.png)








![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)



